molecular formula C12H13N3O3S2 B2980814 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-81-3

2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2980814
CAS No.: 391875-81-3
M. Wt: 311.37
InChI Key: BHCDVFMVGXDHOC-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is an intriguing chemical compound with a complex structure that incorporates a benzamide backbone, along with methoxy and methylthio functional groups

Synthetic Routes and Reaction Conditions

  • One common synthetic route involves the introduction of the thiadiazole ring, which can be achieved by reacting the appropriate benzamide derivative with reagents that form the thiadiazole structure. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

  • For industrial-scale production, the synthesis would need to be optimized to ensure high yield and purity. This often involves fine-tuning the reaction parameters, such as temperature and pH, and employing more efficient purification techniques like recrystallization or chromatography.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

  • Reduction: : Reduction reactions may target the aromatic rings or the thiadiazole ring, potentially leading to the formation of new functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids under controlled conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Use of halogenated compounds or Grignard reagents to introduce new substituents.

Major Products

  • The products formed from these reactions vary but often include derivatives with altered functional groups that exhibit different chemical and biological properties.

Chemistry

  • This compound serves as a precursor for synthesizing more complex molecules and exploring reaction mechanisms in organic chemistry.

Biology

  • This compound is investigated for its potential biological activity, including antimicrobial and antifungal properties. It is also used in studying enzyme inhibition and as a lead compound in drug discovery.

Medicine

  • The compound's potential therapeutic applications are explored, particularly its ability to interact with biological targets, which could lead to the development of new medications.

Industry

  • In industry, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. The benzamide moiety often interacts with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes. Understanding the precise molecular pathways involved requires further research.

Comparison with Similar Compounds

2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be compared to other compounds with similar structural features, such as:

  • 2,6-Dimethoxybenzamide: : Lacks the thiadiazole and methylthio groups, leading to different chemical and biological properties.

  • N-(5-Methylthio-1,3,4-thiadiazol-2-yl)benzamide: : Similar but lacks the methoxy groups, which can affect its reactivity and biological activity.

  • 1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring but differ in other substituents, resulting in diverse applications and properties.

Biological Activity

2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure that combines a benzamide framework with a thiadiazole moiety and methoxy groups. This unique arrangement suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S. The structural components include:

  • Benzamide Group : Known for its role in protein-ligand interactions.
  • Thiadiazole Ring : Commonly associated with diverse biological activities.
  • Methoxy Groups : Enhance solubility and may influence biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an antioxidant and antibacterial agent.

Antioxidant Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antioxidant properties. These activities are attributed to the ability of the thiadiazole moiety to scavenge free radicals and mitigate oxidative stress in biological systems. In vitro assays have demonstrated that this compound can effectively reduce oxidative damage in cellular models.

Antibacterial Activity

In studies evaluating antibacterial efficacy, this compound has shown promising results against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition of bacterial growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antioxidant Efficacy

A study published in MDPI investigated the antioxidant capacity of several thiadiazole derivatives, including this compound. The compound was subjected to DPPH radical scavenging assays which revealed an IC50 value indicating effective radical scavenging ability compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
This compound25.6
Ascorbic Acid15.0

Study 2: Antibacterial Activity

In another study focused on the antibacterial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : The compound likely acts by donating hydrogen atoms to free radicals or chelating metal ions that catalyze oxidative reactions.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes essential for bacterial growth.

Properties

IUPAC Name

2,6-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-7-5-4-6-8(18-2)9(7)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDVFMVGXDHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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